molecular formula C20H16N2O5S B11060630 5-(4-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11060630
M. Wt: 396.4 g/mol
InChI Key: ZEJWPVJSUWIQSI-UHFFFAOYSA-N
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Description

5-(4-ETHOXYPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features multiple functional groups, including an ethoxyphenyl group, a furan carbonyl group, a hydroxy group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ETHOXYPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the ethoxyphenyl and furan carbonyl derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(4-ETHOXYPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, 5-(4-ETHOXYPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to the final product.

Mechanism of Action

The mechanism of action of 5-(4-ETHOXYPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity and triggering downstream effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrrol-2-one derivatives, thiazole-containing compounds, and molecules with furan carbonyl groups. Examples include:

  • 5-(4-METHOXYPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 5-(4-ETHOXYPHENYL)-4-(2-THIOPHENECARBONYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Uniqueness

The uniqueness of 5-(4-ETHOXYPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C20H16N2O5S

Molecular Weight

396.4 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(1,3-thiazol-2-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H16N2O5S/c1-2-26-13-7-5-12(6-8-13)16-15(17(23)14-4-3-10-27-14)18(24)19(25)22(16)20-21-9-11-28-20/h3-11,16,24H,2H2,1H3

InChI Key

ZEJWPVJSUWIQSI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC=CS3)O)C(=O)C4=CC=CO4

Origin of Product

United States

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